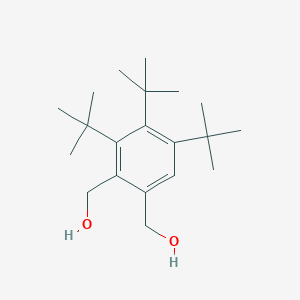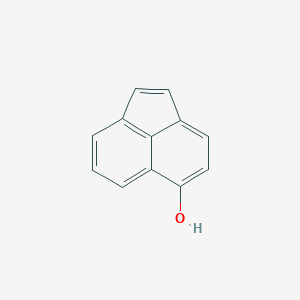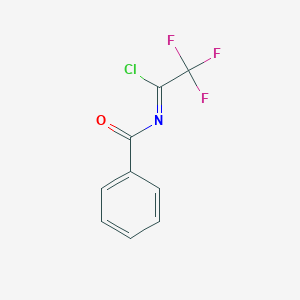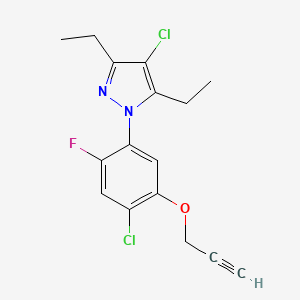
(3,4,5-Tri-tert-butyl-1,2-phenylene)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4,5-Tri-tert-butyl-1,2-phenylene)dimethanol is an organic compound characterized by the presence of three tert-butyl groups attached to a phenylene ring, with two hydroxymethyl groups at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,4,5-Tri-tert-butyl-1,2-phenylene)dimethanol typically involves the alkylation of a phenylene precursor with tert-butyl groups, followed by the introduction of hydroxymethyl groups. One common method involves the use of tert-butyl chloride and a Lewis acid catalyst to achieve the alkylation. The hydroxymethyl groups can be introduced through a reaction with formaldehyde under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (3,4,5-Tri-tert-butyl-1,2-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(3,4,5-Tri-tert-butyl-1,2-phenylene)dimethanol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant activity.
Industry: Utilized in the development of advanced materials and polymers
Propiedades
| 114365-45-6 | |
Fórmula molecular |
C20H34O2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
[3,4,5-tritert-butyl-2-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C20H34O2/c1-18(2,3)15-10-13(11-21)14(12-22)16(19(4,5)6)17(15)20(7,8)9/h10,21-22H,11-12H2,1-9H3 |
Clave InChI |
BLITWNURMAUSSE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=C(C(=C1)CO)CO)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene](/img/structure/B14315685.png)
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)


![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)

